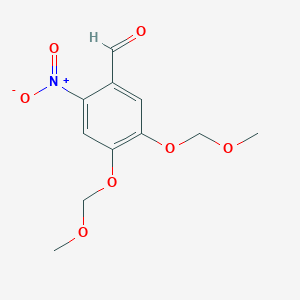

10-羟基乌头碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of C18-norditerpenoid alkaloids like neofinaconitine, which shares a structural similarity with 10-Hydroxy aconitine, involves intricate synthetic strategies. A modular, convergent approach highlighted the first total synthesis of neofinaconitine, involving Diels-Alder cycloaddition and subsequent Mannich-type N-acyliminium and radical cyclizations to achieve the hexacyclic skeleton characteristic of these alkaloids (Shi et al., 2013).

Molecular Structure Analysis

The structural elucidation of aconitine and its derivatives, including 10-Hydroxy aconitine, often involves advanced spectroscopic techniques. Studies have confirmed the presence of multiple hydroxyl groups in aconitine molecules, their reactivity, and the impact on the molecule's overall configuration (She et al., 2012).

Chemical Reactions and Properties

The chemical behavior of aconitine alkaloids under various conditions reveals their reactivity and interaction with different chemical agents. For instance, the hydrolysis of aconitine is a critical reaction that transforms it into less toxic derivatives, showcasing its chemical instability in aqueous environments (Huang et al., 2007).

Physical Properties Analysis

The physical properties of aconitine alkaloids, such as solubility, melting points, and specific optical rotations, are crucial for understanding their behavior in biological systems and during pharmaceutical formulation processes. However, detailed physical properties specific to 10-Hydroxy aconitine are not readily available in the literature provided.

Chemical Properties Analysis

Aconitine alkaloids' chemical properties, including their reactivity towards different functional group modifications and the role of specific moieties in determining their biological activity, are of significant interest. The introduction of hydroxyl groups, for instance, can dramatically influence the compound's pharmacological profile and toxicity (Tang et al., 2011).

科学研究应用

乌头碱代谢:乌头碱在人肝微粒体中由细胞色素 P450 同工酶代谢,其中 CYP 3A4/5 和 2D6 在其羟基化和脱氢反应中发挥重要作用。这一知识可用于了解乌头碱衍生物的解毒和治疗用途 (Tang 等人,2011).

神经毒性和神经传递:乌头碱的神经毒性作用通过血清素受体介导,影响斑马鱼胚胎的盘旋行为和神经递质调节。这提示在神经药理学中使用它时要谨慎并注意其潜在应用 (Chen 等人,2020).

心脏保护特性:乌头碱已被证明通过影响线粒体功能来保护心肌细胞,这可能对心脏病治疗产生影响。它激活 Sirt3 以使环氧化酶 D 去乙酰化,从而减少线粒体通透性转变孔 (mPTP) 的开放 (Wang 等人,2021).

心脏毒性:据报道,该化合物通过影响 BNIP3 依赖性线粒体自噬和 TNFα-NLRP3 信号通路诱导心肌细胞损伤,突出了其潜在的心脏毒性作用 (Peng 等人,2019).

肠道吸收和毒性差:一项关于 P-糖蛋白在乌头碱低生物利用度和毒性中的作用的研究表明,其治疗应用需要仔细考虑药物相互作用 (Yang 等人,2013).

抗惊厥潜力:乌头碱和相关生物碱在大鼠海马模型中显示出抗惊厥作用,表明在癫痫治疗中具有潜在用途 (Ameri 等人,1997).

凋亡作用:在心脏 H9c2 细胞中,乌头碱通过线粒体介导的途径诱导凋亡,这可能对其在癌症治疗中的用途产生影响 (Gao 等人,2017).

安全和危害

属性

IUPAC Name |

[(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25-,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSKTJVHWUUOMY-CGYMCTSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nagarine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)